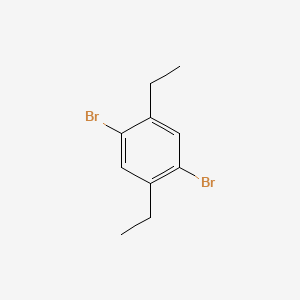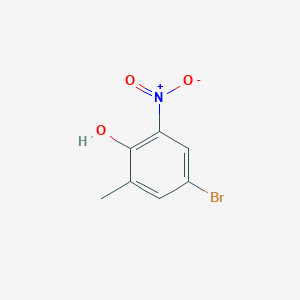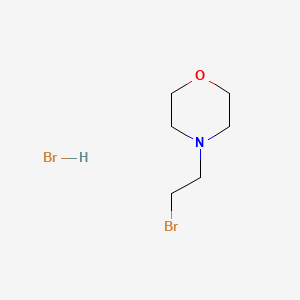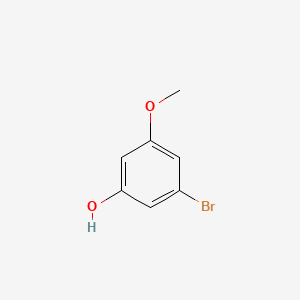![molecular formula C9H14F3N3 B1287512 2-metil-3-[3-metil-5-(trifluorometil)-1H-pirazol-1-il]propan-1-amina CAS No. 1006348-75-9](/img/structure/B1287512.png)
2-metil-3-[3-metil-5-(trifluorometil)-1H-pirazol-1-il]propan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a useful research compound. Its molecular formula is C9H14F3N3 and its molecular weight is 221.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos
El grupo trifluorometilo en este compuesto es significativo en los productos farmacéuticos, ya que puede mejorar la actividad biológica y la estabilidad metabólica de los fármacos . Este compuesto podría explorarse por su potencial como bloque de construcción en la síntesis de nuevos candidatos a fármacos, especialmente para tratar trastornos neurológicos como el Alzheimer y la epilepsia, donde estructuras relacionadas han demostrado ser prometedoras .
Imagenología médica
Los compuestos fluorados se utilizan a menudo en los radioligandos de tomografía por emisión de positrones (PET). El compuesto en cuestión podría ser un precursor en la síntesis de radioligandos PET, lo que ayudaría en el diagnóstico y estudio de diversas enfermedades .
Direcciones Futuras
“2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” could potentially be used in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing numerous biological processes .
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound could potentially enhance the compound’s pharmacological activities .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Análisis Bioquímico
Biochemical Properties
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known for its strong electronegativity, which can influence the compound’s reactivity and binding affinity with biomolecules . This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, it can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . This compound can also impact cell proliferation and apoptosis, depending on the concentration and duration of exposure . In certain cell types, it has been shown to alter the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, facilitating its interaction with target molecules . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolic pathways
Dosage Effects in Animal Models
The effects of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain concentration . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is involved in various metabolic pathways, primarily mediated by enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . The interaction with cofactors and other metabolic enzymes further modulates its metabolic fate and effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing its accumulation in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is determined by its targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Its activity and function can be modulated by its localization within different subcellular compartments, influencing its interactions with target biomolecules
Propiedades
IUPAC Name |
2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,4-5,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBCPRSVJPVCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598871 |
Source


|
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-75-9 |
Source


|
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














